

Spectroscopic Characterization of 5-Bromo-4-chloro-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-methoxypyridine

Cat. No.: B1592855

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic profile of **5-Bromo-4-chloro-2-methoxypyridine** (CAS Number: 851607-27-7), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental spectra in the public domain, this document presents available experimental data alongside predicted spectroscopic characteristics derived from established principles and comparative analysis with analogous structures. The methodologies for acquiring such data are also detailed to empower researchers in their own analytical endeavors.

Molecular Structure and Spectroscopic Overview

5-Bromo-4-chloro-2-methoxypyridine is a polysubstituted aromatic heterocycle. The arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in research and development settings. The primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information about the molecule's framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Bromo-4-chloro-2-methoxypyridine**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy: Experimental Data

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For **5-Bromo-4-chloro-2-methoxypyridine**, two distinct signals are expected: one for the aromatic protons on the pyridine ring and another for the protons of the methoxy group.

Experimental ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.34	Singlet	1H	H-6
~6.84	Singlet	1H	H-3
~3.97	Singlet	3H	-OCH ₃

Solvent: CDCl₃, 300 MHz. Data sourced from ChemicalBook.[\[1\]](#)

Interpretation and Rationale:

- The pyridine ring has two remaining protons at positions 3 and 6. The electron-withdrawing effects of the nitrogen atom and the halogen substituents deshield these protons, causing them to appear in the downfield region of the spectrum.
- The methoxy (-OCH₃) group is an electron-donating group, and its protons are not directly attached to the aromatic ring, hence they appear more upfield as a sharp singlet.

^{13}C NMR Spectroscopy: Predicted Data

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment. While experimental data is not readily available, the chemical shifts can be predicted based on the substituent effects.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~164	C-2	Attached to electronegative nitrogen and oxygen.
~150	C-6	Influenced by the ring nitrogen and adjacent bromine.
~145	C-4	Attached to electronegative chlorine.
~115	C-5	Attached to bromine.
~110	C-3	Shielded relative to other ring carbons.
~54	$-\text{OCH}_3$	Typical range for a methoxy carbon.

Causality Behind Predictions:

The chemical shifts in ^{13}C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects. The carbons directly bonded to the heteroatoms (C-2, C-4) are expected to be the most deshielded and thus appear at the lowest field. The carbon bearing the bromine (C-5) will also be significantly downfield. The methoxy carbon ($-\text{OCH}_3$) is the most shielded and appears upfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

- Weigh 5-10 mg of purified **5-Bromo-4-chloro-2-methoxypyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.

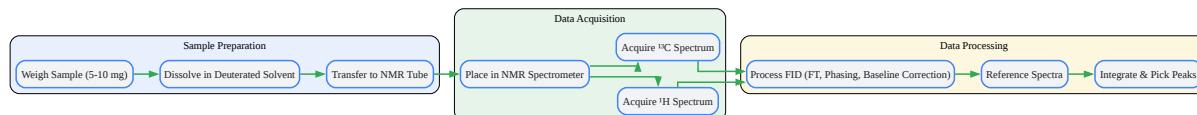
- Ensure the solution is homogeneous. Sonication may be used to aid dissolution.

¹H NMR Data Acquisition (400 MHz Spectrometer):

- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (adjust for optimal signal-to-noise)
- Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

¹³C NMR Data Acquisition (100 MHz Spectrometer):

- Pulse Sequence: Proton-decoupled.
- Pulse Angle: 30-45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
- Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Predicted Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic C-H
~2950, 2850	C-H stretch	Aliphatic C-H (-OCH ₃)
~1600-1450	C=C and C=N stretch	Pyridine ring
~1250	C-O stretch	Aryl-O-CH ₃
~1100-1000	C-Cl stretch	Aryl-Cl
~700-600	C-Br stretch	Aryl-Br

Rationale for Predictions:

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in **5-Bromo-4-chloro-2-methoxypyridine**. The aromatic C-H

stretches appear above 3000 cm^{-1} , while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm^{-1} . The pyridine ring vibrations (C=C and C=N stretching) typically result in a series of bands in the $1600\text{-}1450\text{ cm}^{-1}$ region. The C-O, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Predicted Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

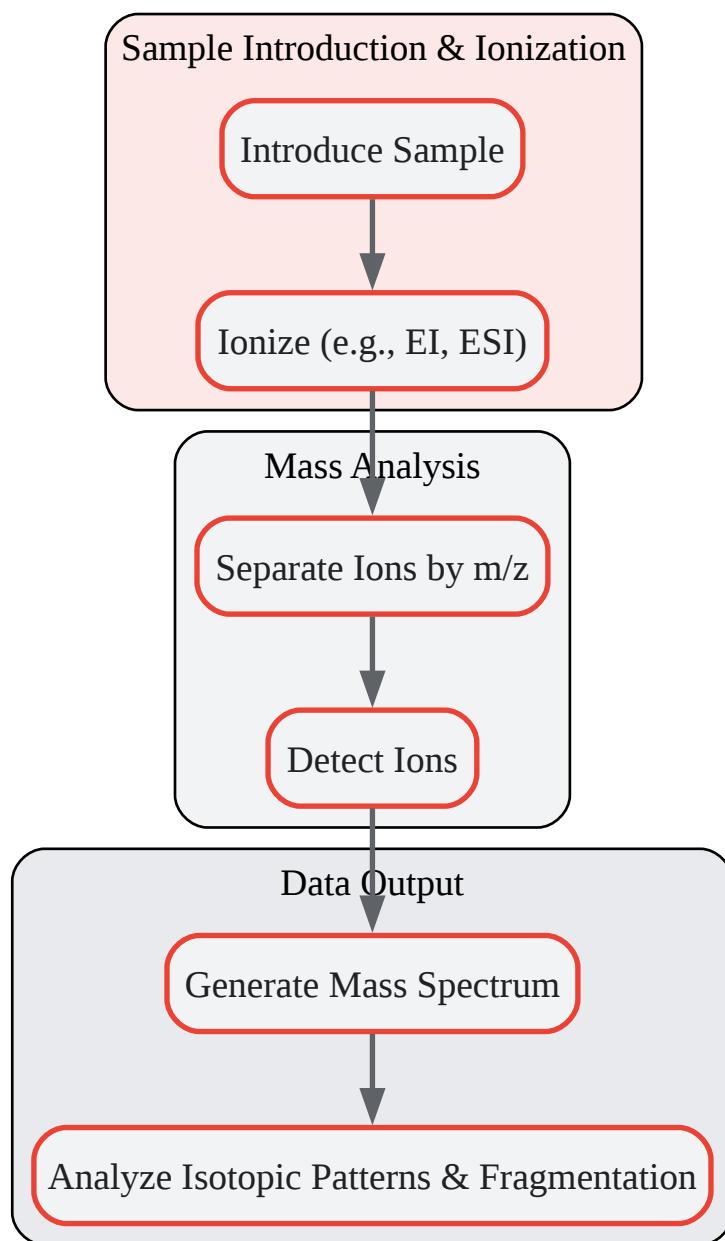
m/z	Interpretation	Relative Abundance
221/223/225	$[\text{M}]^+$ (Molecular Ion)	High
206/208/210	$[\text{M} - \text{CH}_3]^+$	Moderate
193/195/197	$[\text{M} - \text{CO}]^+$	Low
142/144	$[\text{M} - \text{Br}]^+$	Moderate
113	$[\text{M} - \text{Br} - \text{Cl}]^+$	Low

Trustworthiness Through Isotopic Patterns:

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion.^[2] The presence of one bromine atom (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion $[\text{M}]^+$ and any fragments containing both halogens. The expected M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 3:4:1, providing a self-validating system for the presence of both bromine and chlorine.

Fragmentation Pathways:

Under electron ionization, the molecule is expected to fragment through characteristic pathways, including the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, and cleavage of the carbon-halogen bonds.



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Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The structural characterization of **5-Bromo-4-chloro-2-methoxypyridine** relies on a synergistic application of NMR, IR, and MS techniques. While a complete set of experimental data is not widely published, the available ^1H NMR data, combined with well-established

spectroscopic principles, allows for a confident prediction of the compound's full spectroscopic profile. This guide provides researchers with the foundational knowledge and practical protocols to verify the identity and purity of this important chemical building block, ensuring the integrity of their scientific investigations.

References

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

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Sources

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- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-4-chloro-2-methoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592855#spectroscopic-data-of-5-bromo-4-chloro-2-methoxypyridine-nmr-ir-ms>]

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